Ligand Efficiency and Physicochemical Differentiation vs. Higher-Molecular-Weight Benzoxazocine Analogs
CAS 2034544-54-0 (C15H14N4O2, MW 282.30) offers a substantially lower molecular weight and reduced complexity compared to the benzoxazocine-containing analog 1-[2-(10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine-5-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl]ethan-1-one (C20H24N4O4, MW 384.43) [1][2]. The target compound has a lower calculated logP (XLogP3 = 0.7) and fewer rotatable bonds (2 vs. 3 for the benzoxazocine analog), indicating superior ligand efficiency metrics and a more favorable starting point for hit-to-lead optimization when oral bioavailability is a consideration [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW = 282.30 g/mol; XLogP3 = 0.7; Rotatable bonds = 2 |
| Comparator Or Baseline | 1-[2-(10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine-5-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl]ethan-1-one: MW = 384.43 g/mol; XLogP3 ≈ 1.5; Rotatable bonds = 3 |
| Quantified Difference | MW difference = -102.13 g/mol (26.6% lower); XLogP3 difference ≈ -0.8 log units |
| Conditions | Computed physicochemical properties from PubChem and ChemBase (2024). |
Why This Matters
Lower molecular weight and lipophilicity are strongly correlated with improved solubility, permeability, and reduced promiscuity in drug discovery, making CAS 2034544-54-0 a more attractive fragment-like or lead-like starting point.
- [1] PubChem. (2026). Compound Summary for CID 121018697. National Center for Biotechnology Information. View Source
- [2] ChemBase. (2024). 1-[2-(10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine-5-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl]ethan-1-one (ChemBase ID: 585802). View Source
